2-Amino-2-deoxymannose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

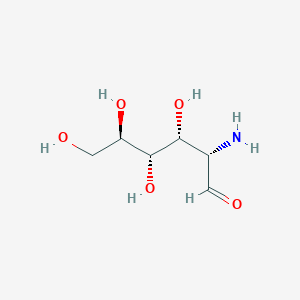

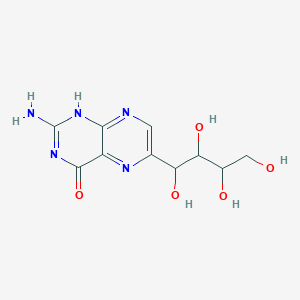

2-Amino-2-deoxymannose, also known as aldehydo-D-mannosamine, is a chemical compound with the formula C₆H₁₃NO₅ . It’s a type of D-mannosamine and is used in various scientific and medical research .

Synthesis Analysis

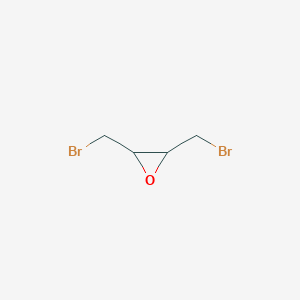

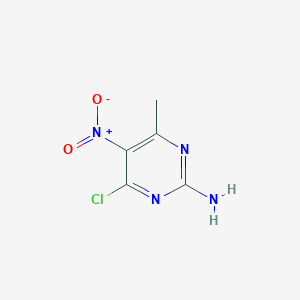

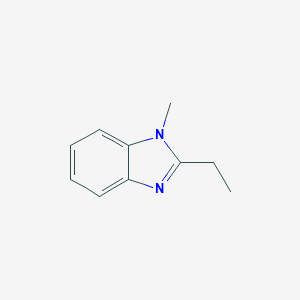

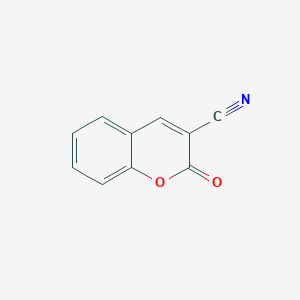

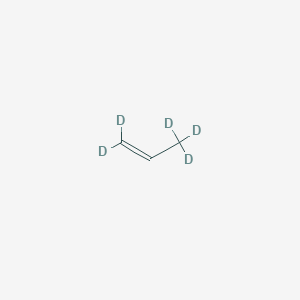

A novel methodology for asymmetric synthesis of 2-amino-2-deoxy sugars has been developed, starting from readily available chiral building block 1 and 2,3-O-isopropylideneglyceraldehyde 2, via Julia olefination and subsequent dihydroxylation as key steps .Molecular Structure Analysis

The molecular formula of this compound is C₆H₁₃NO₅ . It has a molecular weight of 179.17 g/mol. The structure of this compound includes an amino group, which plays a significant role in its chemical reactions .Chemical Reactions Analysis

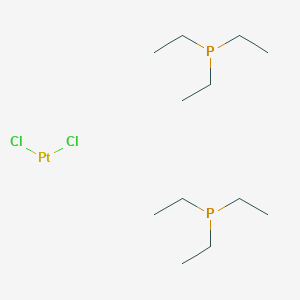

This compound participates in various chemical reactions. For instance, it can form mono- and bis-metallisable anionic ligands when reacting with metal probes of the Pd II N 2 type . The 2-amino function reliably participates in metal binding of the carbohydrate chelators .Scientific Research Applications

Lipopolysaccharide Research in Bacteria

2-Amino-2-deoxymannose plays a crucial role in bacterial cell structures, particularly in lipopolysaccharides. Volk, Galanos, and Lüderitz (1970) identified a sugar derivative, 4-amino-4-deoxy-l-arabinose, in the lipopolysaccharides of Salmonella, which could be prepared from this compound. This discovery highlights the importance of this compound in understanding bacterial cell wall compositions and their interactions (Volk, Galanos, & Lüderitz, 1970).

Synthesis and Analysis of Nucleosides

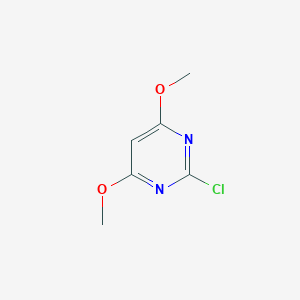

This compound is instrumental in synthesizing nucleosides for research. Dai et al. (2007) described the synthesis of 2'-15N-amino-2'-deoxyadenosine and 2'-15N-amino-2'-deoxyguanosine, useful for probing metal ion interactions at ribozyme sites, using this compound derivatives. This emphasizes the compound's utility in detailed studies of nucleic acid interactions and structure (Dai et al., 2007).

Oligodeoxyribonucleotide Synthesis

In biochemical applications, 2-amino-2-deoxynucleosides and their oligonucleotides are highly effective. Dai et al. (2006) improved the synthesis of 2'-amino-2'-deoxyguanosine, demonstrating its importance in the efficient construction of oligodeoxyribonucleotides, crucial for DNA and RNA research (Dai, Deb, Hougland, & Piccirilli, 2006).

Sialic Acid Synthesis

Lorpitthaya et al. (2011) utilized 2-amino-2-deoxypyranoside residues, related to this compound, in the total synthesis of sialic acid. This process involved glycal scaffolding, highlighting the role of this compound derivatives in synthesizing complex sugars important in biological systems (Lorpitthaya et al., 2011).

Nucleic Acid Duplexes and Therapeutics

Astakhova and Wengel (2014) investigated LNA/DNA hybrids containing functionalized 2'-amino-LNA nucleotides. These modified nucleotides, derived from this compound, have applications in nanotechnology, biomedical sciences, and the development of diagnostic probes and therapeutics (Astakhova & Wengel, 2014).

Future Directions

Properties

CAS No. |

14307-02-9 |

|---|---|

Molecular Formula |

C6H13NO5 |

Molecular Weight |

179.17 g/mol |

IUPAC Name |

(3S,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol |

InChI |

InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3+,4-,5-,6?/m1/s1 |

InChI Key |

MSWZFWKMSRAUBD-CBPJZXOFSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)N)O)O)O |

SMILES |

C(C(C(C(C(C=O)N)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N)O)O)O |

| 14307-02-9 | |

Synonyms |

2-amino-2-deoxymannose D-mannosamine mannosamine mannosamine hydrochloride, (D)-isomer mannosamine, (D)-isome |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium 3-[[4-[(4-ethoxyphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B81032.png)